molecular formula C16H17FN2O4S2 B2354802 4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide CAS No. 942007-27-4

4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide

Cat. No. B2354802
CAS RN: 942007-27-4
M. Wt: 384.44
InChI Key: BOHDZEXDOPGUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is a member of the sulfonamide family of compounds and has been found to possess a wide range of biological activities.

Scientific Research Applications

Zinc(II) Detection

Research into zinc(II) specific fluorophores highlights the significance of sulfonamide derivatives in studying intracellular Zn2+ concentrations. A study focused on the preparation and spectroscopic analysis of fluorophores closely related to 4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide, exploring their fluorescence characteristics and interaction with zinc(II). This work underscores the utility of these compounds in biochemical assays and cellular studies involving zinc(II) detection (Kimber et al., 2001).

Anticancer Screening

The anticancer potential of sulfonamide derivatives has been a subject of extensive research. Studies demonstrate that aryl/heteroaryl sulfonamide compounds, including derivatives related to 4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide, exhibit anticancer activities through mechanisms such as the inhibition of carbonic anhydrase isozymes. These compounds have shown promising results in vitro against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Al-Said et al., 2010).

Bioactivity of Arylsulfonamide Derivatives

Further studies on arylsulfonamide derivatives containing quinazolinone moieties reveal their bioactivity against agricultural pests and pathogens. One such compound demonstrated significant inhibition against Ralstonia solanacearum and Gibberella zeae, surpassing commercial bactericides and fungicides. This highlights the agricultural applications of sulfonamide derivatives in protecting crops from bacterial and fungal diseases (Zeng et al., 2016).

properties

IUPAC Name

4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S2/c1-24(20,21)19-10-2-3-12-11-14(6-9-16(12)19)18-25(22,23)15-7-4-13(17)5-8-15/h4-9,11,18H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHDZEXDOPGUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.